2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. It is classified under the benzimidazole derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The compound's unique structure combines a benzimidazole core with trifluoromethyl and methylthio substituents, enhancing its pharmacological profile.
The synthesis of 2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. While specific methods may vary, common approaches include:
The detailed synthetic pathways have been described in various studies focusing on similar benzimidazole derivatives .
The molecular structure of 2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide can be depicted as follows:
The chemical reactivity of 2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide can be explored through various reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with tailored properties .
The mechanism of action for compounds like 2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide typically involves interactions at the molecular level with biological targets:
Research into the precise mechanisms is ongoing, focusing on elucidating how structural features influence biological activity .
The physical and chemical properties of 2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide are essential for understanding its behavior in biological systems:
Detailed analyses using techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide insights into these properties .
The applications of 2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide span various fields:
Ongoing studies aim to further explore its efficacy and safety profiles in preclinical models, paving the way for future clinical applications .
Benzimidazole derivatives represent a structurally distinctive and pharmacologically significant class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring with an imidazole moiety. This bicyclic framework serves as a privileged scaffold in medicinal chemistry due to its versatile capacity for chemical modification and broad-spectrum biological activities. The compound 2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide exemplifies a structurally advanced derivative within this category, incorporating strategically positioned substituents designed to modulate its electronic properties and biological interactions. Its molecular architecture integrates key pharmacophoric elements—including the benzimidazole nucleus, carboxamide functionality, arylthioether linkage, and trifluoromethylbenzyl group—which collectively contribute to its potential as a bioactive entity [1] [6].
This compound adheres to systematic IUPAC nomenclature rules, with the name 2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide providing a complete description of its atomic connectivity:
The molecular formula C₂₃H₁₉F₃N₄OS (molecular weight: 456.48 g/mol) reflects the incorporation of sulfur (from the methylthioether), nitrogen (from imidazole and aniline), fluorine (from the trifluoromethyl group), and oxygen (from the carboxamide). Key structural identifiers include:
Table 1: Structural Identifiers of 2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide
Identifier Type | Value |
---|---|
CAS Registry No. | 1092829-83-8 |
IUPAC Name | 2-(4-methylsulfanylanilino)-1-[[2-(trifluoromethyl)phenyl]methyl]benzimidazole-5-carboxamide |
SMILES | CSC1=CC=C(C=C1)NC2=NC3=C(N2CC4=CC=CC=C4C(F)(F)F)C=CC(=C3)C(=O)N |
InChI Key | LDIUIXFIAWISPB-UHFFFAOYSA-N |
Synonyms | CHEMBL561696; KSPInhibitor,4a; SCHEMBL13154889 |
Stereochemistry is absent due to the absence of chiral centers, though rotational barriers exist around the aryl-amino and benzyl linkages. The trifluoromethyl group confers significant electron-withdrawing character and metabolic stability, while the methylthioether (–SCH₃) offers potential for oxidative metabolism and hydrogen bonding interactions. The carboxamide at C-5 enhances hydrophilicity and hydrogen-bonding capacity, critical for target engagement [1].
Within benzimidazole pharmacology, this compound occupies a niche defined by its multi-substitution pattern targeting diverse biological pathways. Benzimidazoles inherently exhibit conformational mimicry of purine nucleotides, facilitating interactions with enzymes and receptors involved in nucleotide metabolism. The C-2 aniline substitution, particularly with sulfur-containing groups, is associated with kinase modulation and antiproliferative effects observed in analogues like veliparib and abemaciclib. The C-5 carboxamide is a critical pharmacophore in antitubulin agents (e.g., nocodazole) and kinase inhibitors, where it often forms key hydrogen bonds with ATP-binding sites [5] [6].
Table 2: Key Functional Groups and Their Pharmacological Implications in Benzimidazole Derivatives
Functional Group | Position | Therapeutic Associations | Examples of Clinical Agents |
---|---|---|---|
Trifluoromethylbenzyl | N-1 | Enhanced lipophilicity, metabolic stability, π-stacking | Flubendazole (anthelmintic) |
Arylthioether/Arylamino | C-2 | Kinase inhibition, oxidative activation potential | Galeterone (prostate cancer) |
Primary Carboxamide | C-5/C-6 | Hydrogen bonding with biological targets, solubility enhancement | Omeprazole (antiulcer), Nocodazole |
The trifluoromethylbenzyl group at N-1 enhances membrane permeability and resistance to cytochrome P450-mediated dealkylation, prolonging biological half-life. Meanwhile, the methylthioether on the C-2 aniline may serve as a prodrug moiety, as sulfoxidation can generate active metabolites with altered target affinities. This is evidenced in proton pump inhibitors like omeprazole, where sulfoxidation yields the active sulfenic acid. Preliminary screening data (BOC Sciences) suggests this compound exhibits inhibitory activity against kinases and tubulin polymerization, positioning it within anticancer and antiparasitic research trajectories [1] [5] [6].
The evolution of benzimidazole chemistry spans over a century, marked by strategic advances in synthetic methodology and biological targeting:
The synthesis of 2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide represents a convergence of these historical trends:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1